molecular formula C54H68Br2N4S4 B12406401 ChoK|A inhibitor-5

ChoK|A inhibitor-5

Cat. No.: B12406401
M. Wt: 1061.2 g/mol
InChI Key: IBJHQVXWCNKWAM-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ChoK|A inhibitor-5 typically involves the use of triterpene quinone methides (TPQ) bioactive compounds isolated from plants of the Celastraceae family . These compounds undergo a series of chemical reactions to produce the desired inhibitor. The synthetic route includes the isolation of TPQ, followed by semisynthetic modifications to enhance its inhibitory activity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

ChoK|A inhibitor-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions are various derivatives of this compound, each with enhanced inhibitory activity against ChoKα .

Properties

Molecular Formula

C54H68Br2N4S4

Molecular Weight

1061.2 g/mol

IUPAC Name

4-[[4-[2-[4-[[7-[bis(hex-5-enyl)amino]thieno[3,2-b]pyridin-4-ium-4-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[3,2-b]pyridin-4-ium-7-amine;dibromide

InChI

InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)49-29-37-57(51-31-39-61-53(49)51)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-50(54-52(58)32-40-62-54)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2

InChI Key

IBJHQVXWCNKWAM-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCN(CCCCC=C)C1=C2C(=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=CSC6=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS2.[Br-].[Br-]

Origin of Product

United States

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